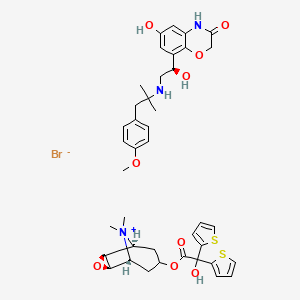

![molecular formula C42H79NO13 B1257943 N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1257943.png)

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

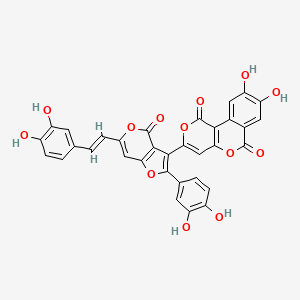

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide is a glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells. The chemical formula of this compound is C42H79NO13, with a molar mass of 806.088 g/mol. The IUPAC name for this compound is N-(dodecanoyl)-1-beta-lactosyl-sphing-4-enine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide can be synthesized through a process involving the deacylation and reacylation of lactosylceramide. The compound is initially prepared from bovine brain gangliosides. The lactosylceramide is N-deacylated by alkaline hydrolysis, resulting in lysolactosylceramides. These lysolactosylceramides are then reacylated with N-succinimidyl fatty acid esters to produce specific molecular species of lactosylceramide .

Industrial Production Methods

The industrial production of lactosylceramide involves the biosynthesis of the compound in tissues. This process includes the addition of a second monosaccharide unit (galactose) as its nucleotide derivative (UDP-galactose) to monoglucosylceramide. This reaction is catalyzed by beta-1,4-galactosyltransferase on the lumenal side of the Golgi apparatus .

Analyse Des Réactions Chimiques

Types of Reactions

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome. For example, oxidation reactions may require the presence of an oxidizing agent such as hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For instance, oxidation of lactosylceramide can lead to the formation of oxidized lactosylceramide derivatives, while reduction can result in reduced lactosylceramide species.

Applications De Recherche Scientifique

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide has numerous scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of more complex glycosphingolipids.

Biology: Lactosylceramide plays a role in cell signaling and membrane microdomain formation.

Mécanisme D'action

Lactosylceramide exerts its effects by participating in the biosynthesis of glycosphingolipids. It serves as a precursor to higher homolog sub-families such as gangliosides, sulfatides, and complex neutral glycosphingolipids. These compounds play roles in cell signaling, inflammation, and oxidative stress. Lactosylceramide activates NADPH oxidase to generate reactive oxygen species, leading to a cascade of signaling molecules and pathways that initiate diverse phenotypes like inflammation and atherosclerosis .

Comparaison Avec Des Composés Similaires

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide can be compared with other glycosphingolipids such as glucosylceramide, trihexosylceramide, and globoside. While all these compounds share a common glycosphingolipid structure, lactosylceramide is unique in its specific role in the biosynthesis of complex glycosphingolipids and its involvement in cell signaling pathways .

List of Similar Compounds

- Glucosylceramide

- Trihexosylceramide

- Globoside

- Hematoside (GM3)

Lactosylceramide’s unique structure and function make it a valuable compound in scientific research and industrial applications.

Propriétés

Formule moléculaire |

C42H79NO13 |

|---|---|

Poids moléculaire |

806.1 g/mol |

Nom IUPAC |

N-[(E,2S,3R)-1-[(2R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide |

InChI |

InChI=1S/C42H79NO13/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-31(46)30(43-34(47)26-24-22-20-17-12-10-8-6-4-2)29-53-41-39(52)37(50)40(33(28-45)55-41)56-42-38(51)36(49)35(48)32(27-44)54-42/h23,25,30-33,35-42,44-46,48-52H,3-22,24,26-29H2,1-2H3,(H,43,47)/b25-23+/t30-,31+,32+,33+,35-,36-,37+,38+,39?,40+,41+,42-/m0/s1 |

Clé InChI |

KNWHKVBHCLQVFX-QXWNENIHSA-N |

SMILES isomérique |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCCCCCC)O |

Description physique |

Solid |

Solubilité |

Insoluble |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,11S,13S,14S,17S)-17-ethyl-17-hydroxy-11,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1257862.png)

![(5R)-3-(hydroxymethyl)-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B1257863.png)

![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)